Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-5-7(10)11-8(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNKKKJBWWDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-A]pyridine derivatives. One common method includes the reaction of imidazo[1,2-A]pyridine with bromine in the presence of a suitable solvent, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, as effective antimicrobial agents. These compounds have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). For instance, specific analogues exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating their potential as new anti-TB agents .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity against normal cells. The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine scaffold can enhance their anticancer efficacy .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis . For example, it can be utilized in the synthesis of other heterocyclic compounds that possess pharmacological activities.
Reactions with Nucleophiles
The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom. This characteristic allows for the introduction of various substituents at the 2-position of the imidazo[1,2-a]pyridine ring, facilitating the development of novel derivatives with enhanced biological activities .
Anti-inflammatory Effects
Some derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses, suggesting potential applications in treating inflammatory diseases .
CNS Disorders
Compounds within this class have been explored for their effects on central nervous system (CNS) disorders. Certain analogues exhibit anxiolytic properties and could be developed into treatments for anxiety and sleep disorders . The structural similarity to known CNS-active drugs provides a basis for further exploration.
Case Studies
Recent research has focused on optimizing the efficacy and safety profiles of this compound derivatives through high-throughput screening methods. For instance, Moraski et al. reported a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that showed significant anti-TB activity with low cytotoxicity against VERO cells . These findings underscore the importance of SAR studies in guiding the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-A]pyridine scaffold play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Structural Isomers and Positional Variants
Key Observations :
- Positional Effects : Bromine at C2 (target compound) vs. C6/C8 alters steric and electronic profiles. For example, C2 bromination may hinder nucleophilic attack at adjacent positions, while C6/C8 bromine enhances π-stacking in receptor binding .
- Ester Group : Methyl vs. ethyl esters influence lipophilicity (logP). Methyl esters (e.g., target compound) generally have lower molecular weights and higher solubility than ethyl analogs .
Functional Group Variations
Key Observations :
- Carboxylic Acid vs. Ester : The free carboxylic acid (903129-78-2) offers reactivity for amide bond formation but lower cell permeability compared to ester-protected analogs .
- Aldehyde Functionality : The C8 aldehyde (136117-74-3) serves as a handle for bioconjugation but is prone to oxidation, requiring stabilized storage conditions .
Pharmacological Analogs
- Demonstrates the importance of azo linkages for receptor selectivity .
- Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (79707-07-6): Benzyloxy groups enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
Comparison with Target Compound :
- The target compound lacks the azo or benzyloxy groups of SIB-1757 and ethyl 8-(benzyloxy) derivatives, respectively, suggesting distinct target profiles. Its bromine and ester groups favor halogen bonding and metabolic stability .
Biological Activity
Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C9H7BrN2O2
- Molecular Weight : 245.07 g/mol
- CAS Number : 56763851
This compound features a bromine atom at the 2-position of the imidazo ring and a carboxylate group at the 8-position, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, against various pathogens:
- Tuberculosis : Compounds in this class have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.03 μM against Mtb H37Rv strain . The SAR analysis indicates that modifications in the imidazo ring can enhance potency against Mtb .
- Antibacterial and Antifungal Activity : Imidazo[1,2-a]pyridine derivatives have also exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds were found to have MIC values comparable to standard antibiotics . Additionally, antifungal properties were noted with certain derivatives showing effective inhibition against common fungal strains.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential:
- PI3K Inhibition : A series of substituted imidazo[1,2-a]pyridines were evaluated for their ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a key player in cancer cell survival and proliferation. One derivative showed nanomolar potency and induced apoptosis in cancer cell lines . This suggests that modifications at specific positions on the imidazo ring can lead to enhanced anticancer properties.
- Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives caused cell cycle arrest in T47D breast cancer cells, further supporting their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
| Modification Position | Effect on Activity |
|---|---|
| 2-position (Bromine) | Enhances antimicrobial activity |
| 8-position (Carboxylate) | Critical for maintaining biological activity |
| Substituents on Pyridine | Influence cytotoxicity and selectivity against cancer cells |
Research indicates that bulky or electron-withdrawing groups can significantly enhance the potency of these compounds against targeted pathogens and cancer cells .
Case Studies and Research Findings
Several studies have documented the promising biological activities of this compound and related compounds:
- Anti-TB Activity : A study conducted by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity through high-throughput screening methods. The most active compounds demonstrated MIC values significantly lower than those of existing TB treatments .
- Anticancer Properties : Another investigation explored the effects of various substituted imidazo[1,2-a]pyridines on PI3Kα inhibition. The findings revealed that specific modifications could lead to enhanced antiproliferative effects in cancer cell lines .
- Safety Profile : Cytotoxicity assays conducted on VERO and HeLa cells showed that while some derivatives maintained anti-TB activity, they exhibited varying degrees of cytotoxicity depending on their structural features .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via coupling reactions using α-haloketones and aminonicotinate derivatives under reflux conditions. For example, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate reacts with furan derivatives in ethanol with NaHCO₃, yielding 60% product after purification . To optimize purity, employ column chromatography followed by HPLC analysis (e.g., 99% purity confirmed via HPLC with tR = 4.210 min) and MS validation (e.g., [M + H]<sup>+</sup> = 400.5) . Ensure anhydrous conditions and monitor reaction progress via TLC to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Use <sup>1</sup>H NMR (600 MHz, CD₃OD) to confirm substitution patterns (e.g., δ 8.26 ppm for pyridine protons) and bromine positioning . <sup>13</sup>C NMR and IR spectroscopy validate carbonyl (C=O) and ester (COOCH₃) groups. HRMS (e.g., ESI-TOF) ensures molecular weight accuracy (±0.0001 Da) . Consistently report chemical shifts, coupling constants, and spectral anomalies to enable reproducibility.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound at <-20°C in airtight, light-resistant containers to prevent degradation. Avoid repeated freeze-thaw cycles. Solubility in organic solvents (e.g., DMSO, ethanol) allows stock solutions to be prepared freshly; confirm stability via periodic NMR checks .
Advanced Research Questions
Q. How can structural modifications at the 2-bromo or 8-carboxylate positions enhance pharmacological activity?
- Methodological Answer : Replace the bromine atom with trifluoromethyl or cyano groups to modulate electron-withdrawing effects and improve binding to biological targets (e.g., kinases, GPCRs) . For the carboxylate group, synthesize amide derivatives via coupling with primary amines to enhance bioavailability. Evaluate modifications using in vitro assays (e.g., IC50 against cancer cell lines) .
Q. What computational strategies predict the reactivity of the 2-bromo substituent in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for SNAr with amines or thiols. Molecular electrostatic potential (MEP) maps identify electron-deficient regions, guiding substitution sites . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. How can crystallographic data resolve contradictions in reported pharmacological activities?
- Methodological Answer : Perform X-ray crystallography (e.g., using SHELXL ) to determine the compound’s 3D conformation and intermolecular interactions. Compare with bioactive derivatives (e.g., alpidem, zolpidem) to identify critical pharmacophores. Address discrepancies in biological data by correlating crystal packing effects (e.g., π-stacking) with assay conditions .
Q. What experimental designs mitigate side reactions during halogenation at the 3-position of the imidazo[1,2-a]pyridine core?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
